molecular formula C24H19F3N2O3 B2791473 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine CAS No. 2034318-51-7

2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Cat. No.: B2791473
CAS No.: 2034318-51-7
M. Wt: 440.422
InChI Key: KPGJXWPRMXVLOM-UHFFFAOYSA-N
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Description

2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a synthetic chemical compound of significant interest in discovery research. Its structure incorporates a trifluoromethylpyridine (TFMP) moiety, a privileged scaffold renowned in the development of modern agrochemicals and pharmaceuticals . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties—such as its high electronegativity and small van der Waals radius—and the characteristics of the pyridine ring. This often results in enhanced metabolic stability, improved biomolecular affinity, and optimal lipophilicity, which can influence a compound's translocation and bioavailability . The specific arrangement of this compound, featuring a pyrrolidin-3-yl linker between two carbonyl groups and the TFMP unit, suggests potential as a key intermediate or building block for constructing more complex molecules. Researchers can explore its applications in medicinal chemistry, including as a precursor for protein kinase inhibitors or other biologically active molecules. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

phenyl-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O3/c25-24(26,27)17-10-12-28-21(14-17)32-18-11-13-29(15-18)23(31)20-9-5-4-8-19(20)22(30)16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGJXWPRMXVLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoylphenyl intermediate, followed by the introduction of the pyrrolidine ring and the trifluoromethyl-substituted pyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Compounds: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) .
  • Key Features :
    • Both contain pyridine rings with trifluoromethyl substituents.
    • UDO includes a piperazine linker, while UDD has a piperidine-piperidyl scaffold.
  • Pharmacological Activity: Inhibit non-azolic CYP51 enzymes, showing anti-Trypanosoma cruzi activity comparable to posaconazole. The trifluoromethyl group enhances target affinity and metabolic resistance.
  • Comparison :
    • Unlike the target compound, UDO/UDD lack the benzoyl-pyrrolidine moiety but share the trifluoromethyl-pyridine motif. Their activity highlights the importance of trifluoromethyl in antiparasitic drug design.
Patent Compounds with Trifluoromethyl-Pyridine Motifs
  • Examples :
    • N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide .
    • 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine .
  • Key Features :
    • Multiple trifluoromethyl groups and heterocyclic scaffolds (pyridine, imidazopyridine).
    • Designed for insecticidal or acaricidal applications (e.g., tyclopyrazoflor, sarolaner).
  • Comparison :
    • The target compound’s benzoyl-pyrrolidine group may confer distinct binding properties compared to the sulfonyl or carboxamide substituents in these patented insecticides.
Oxidative Ring-Closure Approaches
  • Triazolopyridine Synthesis :
    • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine was synthesized via sodium hypochlorite-mediated oxidative cyclization, emphasizing green chemistry .
Multi-Step Pyridine Functionalization
  • Example: Synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives involves condensation and cyclization steps .
  • Comparison :
    • Similar multi-step strategies may apply to the target compound, particularly for introducing the benzoylbenzoyl-pyrrolidine moiety.

Pharmacological and Physicochemical Properties

Binding Affinity and Target Interactions
  • Computational Insights :
    • Glide XP docking () highlights hydrophobic enclosure and hydrogen bonding as critical for ligand-protein interactions. The target compound’s benzoyl groups may enhance hydrophobic binding, while the pyrrolidine oxygen could participate in hydrogen bonding .
  • Comparison :
    • UDO/UDD’s piperazine/piperidine systems facilitate CYP51 binding via charge interactions, whereas the target compound’s larger hydrophobic groups might favor different targets.
Metabolic Stability and Bioavailability
  • Trifluoromethyl Impact :
    • The trifluoromethyl group in UDO/UDD and the target compound improves metabolic stability by resisting oxidative degradation .

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridine 4-CF₃, 2-(benzoylbenzoyl-pyrrolidinyloxy) Hypothetical (antiparasitic) -
UDO Pyridine 4-CF₃, piperazine CYP51 inhibition (anti-T. cruzi)
UDD Pyridine 5-CF₃, piperidyl CYP51 inhibition (anti-T. cruzi)
Patent Compound (e.g., tyclopyrazoflor) Imidazopyridine 3-CF₃, ethylsulfonyl Insecticidal

Biological Activity

The compound 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine , with a CAS number of 2097867-01-9 , is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O3C_{26}H_{21}N_{3}O_{3} with a molecular weight of 423.5 g/mol . The structure features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a pyrrolidine derivative containing a benzoylbenzoyl moiety. This unique combination suggests potential interactions with various biological targets.

The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial effects, suggesting that this compound could function similarly.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing trifluoromethyl groups have shown significant antifungal activity against various pathogens, with effective concentrations often lower than those of established antifungal agents .

CompoundPathogen TestedEC50 (μg/mL)Inhibition Rate (%)
6sXanthomonas oryzae4.1087.49
PyrControl31.25-

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of several benzoylurea derivatives, noting that compounds similar to this compound exhibited significant activity against fungal strains such as Candida and Aspergillus, outperforming conventional treatments .
  • Antibacterial Properties : Another investigation revealed that the compound demonstrated an inhibition rate of 59.39% against Colletotrichum species in vivo at a concentration of 25 μg/mL , indicating promising antibacterial properties .

Biochemical Analysis

The biochemical properties of this compound suggest it may interact with various cellular components:

  • Membrane Permeability : Studies indicate alterations in membrane permeability in treated cells, leading to increased susceptibility to lysis.
  • Reactive Oxygen Species (ROS) : The compound appears to induce ROS production, which can trigger apoptotic pathways in certain cancer cell lines.

Q & A

Q. What are common synthetic routes for this compound, and what are their limitations?

  • Synthesis typically involves: (i) Coupling reactions (e.g., amide bond formation between benzoyl chlorides and pyrrolidine derivatives using triethylamine as a base). (ii) Etherification of the pyrrolidine oxygen with a pyridine derivative under Mitsunobu conditions (e.g., DIAD/TPP). Limitations include low yields in stereoselective steps (e.g., pyrrolidine functionalization) and purification challenges due to hydrophobic intermediates. Optimizing reaction solvents (e.g., DMF vs. THF) can improve efficiency .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

  • Lipophilicity : Measure logP values via reverse-phase HPLC.
  • Solubility : Use shake-flask methods in buffers (pH 1–7.4).
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
  • Reference analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C) for comparative analysis .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address regioselectivity in pyrrolidine functionalization?

  • Use computational modeling (DFT calculations) to predict reactive sites on the pyrrolidine ring.
  • Employ directed ortho-metalation (DoM) strategies with lithium amides to control substitution patterns.
  • Validate outcomes via X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry .

Q. What experimental strategies confirm kinase inhibition activity, and how can contradictory data be resolved?

  • In vitro assays : Use ADP-Glo™ kinase assays to measure ATP consumption.
  • Binding studies : Surface plasmon resonance (SPR) or ITC to quantify binding affinity (KD).
  • Structural analysis : Co-crystallize the compound with target kinases (e.g., TrkA) to identify binding modes.
  • If contradictions arise (e.g., conflicting IC50 values), cross-validate using orthogonal assays (e.g., cellular phosphorylation assays) and control for off-target effects .

Q. What computational tools predict metabolic stability and potential toxicity of this compound?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and hepatotoxicity.
  • Metabolite identification : Simulate phase I/II metabolism with software like Meteor Nexus.
  • Validate predictions via in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can regioselective functionalization of the pyridine ring be achieved for SAR studies?

  • Directed C-H activation : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids at the 4-position.
  • Protecting group strategies : Temporarily block the trifluoromethyl group with TMSCl to direct reactions to the 2-position.
  • Monitor regioselectivity via LC-MS and 19F NMR .

Q. What comparative SAR insights can be drawn from analogs with modified pyrrolidine or benzoyl groups?

  • Pyrrolidine modifications : Replacing the benzoyl group with 4-methoxybenzoyl (as in EVT-2761069) increases solubility but reduces kinase affinity.
  • Trifluoromethyl positioning : Analogs with trifluoromethyl at the pyridine 3-position (vs. 4-position) show altered binding kinetics due to steric effects.
  • Tabulate IC50 values and logD7.4 for systematic SAR analysis .

Methodological Notes

  • Data Contradiction Resolution : Always cross-validate bioactivity data using orthogonal assays (e.g., SPR + cellular assays) and control for batch-to-batch compound variability.
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to mitigate yield discrepancies.
  • Safety Protocols : Refer to SDS guidelines for handling nitro intermediates (e.g., 2-((4-(2-nitroethyl)benzyl)oxy)pyridine ) to avoid inhalation/contact hazards .

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